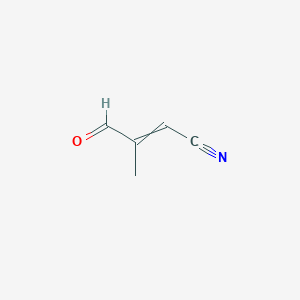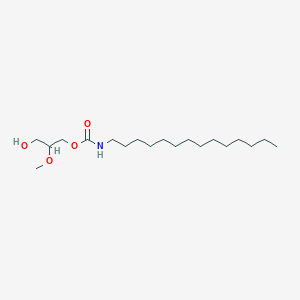
3-Hydroxy-2-methoxypropyl tetradecylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methoxypropyl tetradecylcarbamate is a chemical compound with a unique structure that combines a hydroxy group, a methoxy group, and a tetradecylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxypropyl tetradecylcarbamate typically involves the reaction of 3-hydroxy-2-methoxypropanol with tetradecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methoxypropyl tetradecylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the original hydroxy compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
3-Hydroxy-2-methoxypropyl tetradecylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for understanding biochemical pathways.
Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methoxypropyl tetradecylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with the active sites of enzymes, thereby modulating their activity. The tetradecylcarbamate moiety can interact with hydrophobic regions of proteins or cell membranes, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-(hydroxymethyl)-2-[(stearoyloxy)methyl]propyl stearate
- 3-Hydroxy-2-methylpyridinecarboxylate
- 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
3-Hydroxy-2-methoxypropyl tetradecylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
80350-21-6 |
|---|---|
Formule moléculaire |
C19H39NO4 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
(3-hydroxy-2-methoxypropyl) N-tetradecylcarbamate |
InChI |
InChI=1S/C19H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-19(22)24-17-18(16-21)23-2/h18,21H,3-17H2,1-2H3,(H,20,22) |
Clé InChI |
CSGAFRQCVTWGFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
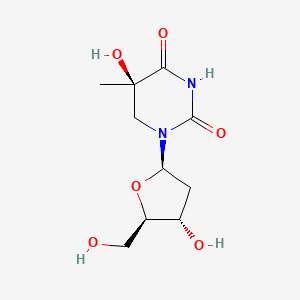

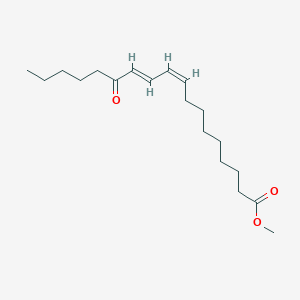
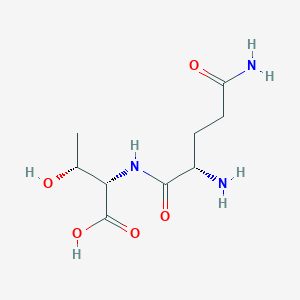

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
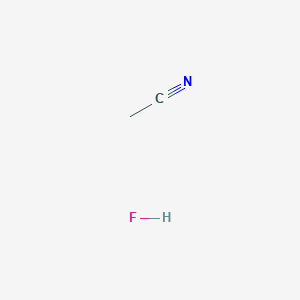

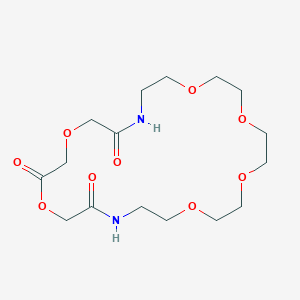
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
